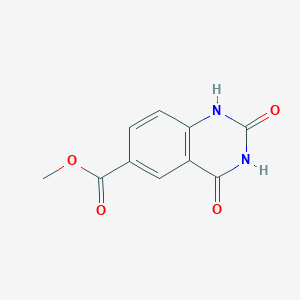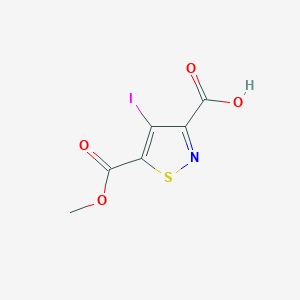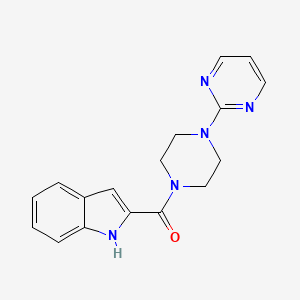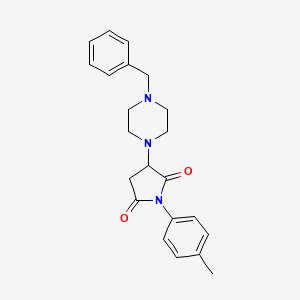
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O4 . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Vorbereitungsmethoden
The synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate typically involves the condensation of anthranilic acid derivatives with isocyanates or carbodiimides . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate can be compared with other quinazoline derivatives, such as:
Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group, which can lead to different chemical and biological properties.
1,2,3,4-Tetrahydroquinoline: This compound lacks the dioxo and carboxylate groups, resulting in different reactivity and applications.
Indole derivatives: These compounds have a similar bicyclic structure but contain a nitrogen atom in the five-membered ring, leading to different chemical behavior and biological activities.
Eigenschaften
IUPAC Name |
methyl 2,4-dioxo-1H-quinazoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-7-6(4-5)8(13)12-10(15)11-7/h2-4H,1H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCZHBXRYBFVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-bromobenzyl)oxy]-2-chloro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B2660865.png)
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2660868.png)

![Ethyl 1-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2660871.png)
![ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate](/img/structure/B2660872.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2660881.png)
![2-Ethyl-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2660882.png)

![2,5-dichloro-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-3-carboxamide](/img/structure/B2660884.png)

![N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide](/img/structure/B2660887.png)
